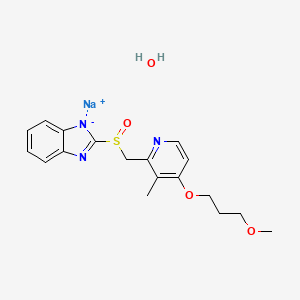

Rabeprazole sodium monohydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1033853-22-3 |

|---|---|

Molecular Formula |

C18H22N3NaO4S |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide;hydrate |

InChI |

InChI=1S/C18H20N3O3S.Na.H2O/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;;/h3-4,6-9H,5,10-12H2,1-2H3;;1H2/q-1;+1; |

InChI Key |

HKZVUFAIQCTTTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.O.[Na+] |

Origin of Product |

United States |

Oxaziridine Oxidation:this Method Involves the Use of a Chiral Oxaziridine Derivative As the Direct Oxidizing Agent.e3s Conferences.orgthe Oxaziridine Transfers an Oxygen Atom to the Sulfide in a Stereocontrolled Manner. This Technique is Known for Producing High Yields and Excellent Enantiomeric Selectivity.e3s Conferences.orgresearchgate.netthe Synthesis Process Typically Occurs in Organic Solvents, and After the Reaction Period, the Desired Enantiomer Can Be Isolated and Purified.e3s Conferences.org

| Approach | Key Reagents/Catalysts | Typical Oxidant | Advantages | Challenges |

|---|---|---|---|---|

| Transition Metal Catalysis | Titanium complexes (e.g., Ti(OiPr)4), Chiral ligands (e.g., Diethyl Tartrate) | Cumene hydroperoxide (CHP), H2O2 | Well-established, versatile | Water sensitivity, over-oxidation to sulfone, metal waste |

| Bio-enzyme Catalysis | Engineered enzymes (e.g., Bayer-Villager Monooxygenase) | Molecular oxygen (often with a co-factor system) | High enantioselectivity (>99% ee), mild/green conditions, low impurity profile | Mass transfer on scale-up, enzyme development costs |

| Oxaziridine (B8769555) Oxidation | Chiral oxaziridine derivatives | Oxaziridine itself is the oxidant | High yield, high enantiomeric selectivity | Stoichiometric use of chiral reagent can be costly |

Each of these strategies offers a viable pathway for the large-scale manufacturing of chirally pure rabeprazole, with the choice of method often depending on factors such as cost, desired purity, and environmental impact. e3s-conferences.orgimist.ma

Solid State Chemistry and Pharmaceutical Crystallography

Polymorphism and Pseudopolymorphism of Rabeprazole (B1678785) Sodium Monohydrate

The study of different crystalline forms is crucial in pharmaceutical development, as properties like solubility and stability can significantly vary between polymorphs and pseudopolymorphs, impacting the final drug product. Rabeprazole sodium has been reported in numerous crystalline forms, including anhydrous polymorphs and various hydrated states (pseudopolymorphs). rasayanjournal.co.inforth.gr

Several hydrated crystalline forms of rabeprazole sodium have been identified and characterized, most notably the α, β, and γ forms. These are pseudopolymorphs that differ in their degree of hydration.

Form α (Alpha): This crystalline form is a hemihydrate, containing approximately 2.2% to 3.0% water by weight. rasayanjournal.co.in It can be prepared by crystallization from aprotic polar solvents like ethyl acetate. rasayanjournal.co.in

Form β (Beta): The beta form is a sesquihydrate, with a water content ranging from 6.0% to 7.2% by weight. rasayanjournal.co.in

Form γ (Gamma): This form is a monohydrate, with a water content of approximately 4.5% to 5.0%. rasayanjournal.co.ingoogle.com It is noted for being more stable at room temperature compared to the α and β forms. google.comepo.org

Beyond these hydrates, a variety of other anhydrous crystalline forms have been documented in scientific literature, including Forms II, F, V, X, Y, and Z, each with unique characterization data. rasayanjournal.co.ingoogle.com

The thermodynamic stability of rabeprazole sodium's crystalline forms is a critical factor for its formulation. Research indicates that the hydrated Form γ is thermodynamically more stable than the α and β hydrate (B1144303) forms. google.comepo.orggoogle.com This is evidenced by comparisons of their respective Differential Scanning Calorimetry (DSC) thermograms, where Form γ displays a higher melting endotherm (around 152°C) compared to the thermal events of Forms α (123.93°C and 179.10°C) and β (117.45°C, 165.31°C, and 208.83°C). rasayanjournal.co.ingoogle.com

The less stable forms, α and β, have a tendency to transform into other crystalline structures, which presents challenges for industrial manufacturing. google.com Interconversion between forms can also be induced. For instance, studies have shown that stressing the stable γ monohydrate form with anhydrous ethanol (B145695) can cause it to lose its water of hydration and convert to an amorphous state. forth.gr This highlights the dynamic relationship between the different solid-state forms and their susceptibility to environmental and processing conditions.

Solvation, the incorporation of solvent molecules into the crystal lattice, plays a definitive role in the solid-state structure of rabeprazole sodium. The presence and stoichiometry of water molecules directly determine the formation of its different hydrated pseudopolymorphs: hemihydrate (α), sesquihydrate (β), and monohydrate (γ). rasayanjournal.co.in

The monohydrate Form γ, in particular, represents a stable crystalline structure where one mole of water is integrated per mole of rabeprazole sodium. rasayanjournal.co.in This incorporation of water stabilizes the crystal lattice, resulting in the distinct thermodynamic properties and increased stability observed for Form γ compared to other hydrated and some anhydrous forms. google.comgoogle.com The specific arrangement and hydrogen bonding involving the water molecule are crucial to defining the unique crystal packing of the monohydrate form.

Advanced Characterization Techniques for Solid Forms

A variety of analytical techniques are employed to identify and differentiate the solid forms of rabeprazole sodium. These methods provide detailed information on the crystal structure and molecular arrangement, which are essential for quality control and regulatory purposes.

X-ray Powder Diffraction (PXRD) is a primary technique for the identification of crystalline materials. Each crystalline form of rabeprazole sodium produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph or pseudopolymorph. google.com The positions of the diffraction peaks (expressed in degrees 2θ) and their relative intensities are characteristic of a particular crystal lattice structure. google.com This method is routinely used to distinguish between the α, β, and γ hydrates, as well as the numerous other anhydrous forms of rabeprazole sodium. rasayanjournal.co.ingoogle.com

| Crystalline Form | Key PXRD Peaks (Degrees 2θ ± 0.2) |

|---|---|

| α (Hemihydrate) | 3.8, 5.1, 7.1, 16.9, 17.6, 18.8, 19.9 |

| β (Sesquihydrate) | 4.7, 9.4, 13.2, 16.8, 22.2 |

| γ (Monohydrate) | 10.5, 18.0, 18.4, 19.4, 21.1, 21.7, 22.9, 23.3, 27.1, 31.6 |

| Form X | 5.13, 6.61, 7.24, 8.57, 9.35, 10.57, 12.16, 12.92, 14.41 |

| Form Y | 5.61, 7.21, 7.73, 9.65, 10.35, 11.23, 14.55, 16.42, 16.90 |

Data sourced from multiple references. rasayanjournal.co.ingoogle.com

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful complementary tools for distinguishing between polymorphs. google.comamericanpharmaceuticalreview.com These methods probe the vibrational modes of molecules, which are sensitive to the local chemical environment and intermolecular interactions within the crystal lattice. sci-hub.st

FT-IR Spectroscopy: Differences in the crystal packing and hydrogen bonding among polymorphs lead to distinct shifts in the position, intensity, and shape of absorption bands in their FT-IR spectra. sci-hub.st This allows for the differentiation of various solid-state forms.

Raman Spectroscopy: Raman spectroscopy is also highly effective for polymorphic differentiation. americanpharmaceuticalreview.com It can detect subtle changes in molecular conformation and crystal lattice vibrations. For rabeprazole sodium, Raman spectroscopy has been successfully used to distinguish between the therapeutically relevant Form γ and the amorphous form in finished pharmaceutical products. forth.gr The spectra provide characteristic peaks that allow for clear identification. forth.gr

| Crystalline Form | Characteristic Raman Peaks (cm-1) |

|---|---|

| γ (Gamma) | 707, 1191, 1207, 1272, 1289 |

| Amorphous | 712, 730, 1197 |

Data sourced from reference forth.gr.

Thermal Analysis (DSC, TGA) for Phase Transitions and Desolvation

Thermal analysis techniques are indispensable tools in pharmaceutical sciences for characterizing the solid-state properties of active pharmaceutical ingredients (APIs). tainstruments.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly vital for investigating the thermal behavior, phase transitions, desolvation, and stability of compounds like rabeprazole sodium monohydrate. tainstruments.commdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com For a hydrated compound such as this compound, TGA is instrumental in quantifying the water content and determining the temperature at which desolvation occurs. The analysis typically shows an initial weight loss step corresponding to the loss of water molecules. tainstruments.com Subsequent weight loss at higher temperatures indicates thermal decomposition of the molecule itself. mdpi.com TGA can precisely determine the moisture content, which is a critical parameter affecting the chemical stability, crystal structure, and dissolution rate of the API. tainstruments.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com The resulting thermogram provides information on various thermal events. For rabeprazole sodium, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. ijapbjournal.commdpi.com Reports indicate this melting point is in the range of 136-141°C. ijapbjournal.commdpi.com The DSC curve for the monohydrate form would also be expected to show an endotherm associated with the energy required to remove the water of hydration, an event that can be correlated with the weight loss observed in TGA. tainstruments.com DSC can also detect other phase transitions, such as polymorphic transformations, crystallization of amorphous material, and the glass transition of amorphous phases. mdpi.comtainstruments.com By combining DSC and TGA, a comprehensive thermal profile of this compound can be constructed, allowing for detailed examination of its desolvation and decomposition behavior. tainstruments.com

Below is a table summarizing the typical thermal events for rabeprazole sodium observed through DSC and TGA.

| Thermal Analysis Technique | Observed Event | Typical Temperature Range (°C) | Interpretation |

| DSC | Endothermic Peak | 40 - 100 | Desolvation (loss of water molecule from the monohydrate). tainstruments.com |

| DSC | Endothermic Peak | 136 - 141 | Melting of the crystalline form. ijapbjournal.commdpi.com |

| TGA | Weight Loss | ~40 - 150 | Corresponds to the loss of water of hydration (desolvation). tainstruments.com |

| TGA | Weight Loss | > 150 | Onset of thermal decomposition of the rabeprazole molecule. mdpi.com |

Development and Characterization of Co-Crystals and Amorphous Solid Dispersions

To improve the physicochemical properties of rabeprazole, such as its stability in acidic environments and its bioavailability, advanced formulation strategies like the development of co-crystals and amorphous solid dispersions are employed. ijapbjournal.comnih.gov

Co-Crystals

Pharmaceutical co-crystals are multi-component crystalline solids composed of an API and a pharmaceutically acceptable coformer in a stoichiometric ratio within the same crystal lattice. nih.gov This approach can modify properties like melting point, solubility, and stability without altering the pharmacological activity of the API. ijapbjournal.comijper.org

For rabeprazole, which is unstable at low pH, co-crystallization has been explored to enhance its acid stability. ijapbjournal.com One study detailed the successful preparation of rabeprazole co-crystals using sodium bicarbonate as a coformer via a solvent evaporation method. ijapbjournal.com The rationale is that the basic nature of the coformer helps protect the acid-labile rabeprazole from degradation. ijapbjournal.com

Characterization of these co-crystals confirmed the formation of a new solid phase. ijapbjournal.com

Differential Scanning Calorimetry (DSC) showed a shift in the endothermic melting peak of rabeprazole to a lower temperature in the co-crystal form, indicating an alteration in the crystal lattice. ijapbjournal.com

X-Ray Diffraction (XRD) patterns of the co-crystals were significantly different from those of the pure drug, with changes in the 2θ peak positions and intensities, confirming a new crystalline structure. ijapbjournal.com

Scanning Electron Microscopy (SEM) revealed that the co-crystals had a different morphology, appearing larger and more irregular in shape compared to the pure drug. ijapbjournal.com

Fourier-Transform Infrared Spectroscopy (FTIR) indicated shifts in characteristic peaks, suggesting interactions (like hydrogen bonding) between rabeprazole and the coformer, but no chemical reaction. ijapbjournal.com

The resulting rabeprazole co-crystals demonstrated improved stability in acidic medium and a higher dissolution rate compared to the pure API. ijapbjournal.com

| Characterization Technique | Finding for Rabeprazole-Sodium Bicarbonate Co-Crystal | Reference |

| DSC | Shift of the endothermic peak to a lower temperature compared to pure rabeprazole. | ijapbjournal.com |

| XRD | Different peak positions (2θ) and intensities compared to the pure drug. | ijapbjournal.com |

| SEM | Irregular shape and larger particle size than pure rabeprazole. | ijapbjournal.com |

| FTIR | Shifting of characteristic peaks, indicating new intermolecular interactions. | ijapbjournal.com |

| Acid Stability Study | Acid stability was found to be about 80.18% for the co-crystal. | ijapbjournal.com |

Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions (ASDs) are a key strategy for improving the bioavailability of poorly soluble drugs. nih.govresearchgate.net In an ASD, the API is molecularly dispersed in an amorphous state within a polymer matrix. nih.gov The amorphous form of a drug has higher free energy and solubility compared to its crystalline counterpart, which can lead to enhanced dissolution rates and bioavailability. nih.gov

The development of rabeprazole sodium as an ASD is a viable approach given its applications. The process generally involves dissolving both the API and a stabilizing polymer in a common solvent, followed by rapid removal of the solvent using techniques like spray drying or hot-melt extrusion. nih.govnih.gov The polymer serves to stabilize the amorphous API, preventing it from recrystallizing back to a less soluble crystalline form. researchgate.net

Common polymers used in ASD formulations include:

Copovidone

Hypromellose Acetate Succinate (HPMCAS)

Characterization of ASDs is crucial to ensure the API is amorphous and properly dispersed. Techniques such as DSC are used to confirm the absence of a melting endotherm (indicating no crystalline drug) and to identify the single glass transition temperature (Tg) of the dispersion, which is a key indicator of its stability. tainstruments.com

Chemical Stability, Degradation Kinetics, and Impurity Profiling

Degradation Pathways Under Forced Stress Conditions

Forced degradation studies are essential in identifying the potential degradation products of a drug substance, which can help in the development of stability-indicating analytical methods and in understanding the intrinsic stability of the molecule.

Hydrolytic Instability (Acidic, Basic, and Neutral pH Degradation)

Rabeprazole (B1678785) sodium is notably susceptible to degradation in acidic environments. The degradation in acidic medium has been reported to follow first-order kinetics. Under acidic stress, significant degradation occurs, leading to the formation of several degradation products. In contrast, the compound shows greater stability in neutral and alkaline (basic) conditions. While some studies indicate stability in basic and neutral media, others have reported slight degradation, suggesting that the extent of degradation is condition-dependent.

Forced degradation studies have consistently demonstrated that rabeprazole sodium is labile in acidic conditions. The primary degradation products formed under acidic hydrolysis include rabeprazole sulfide (B99878) and rabeprazole sulfone.

| Condition | Stability | Key Degradation Products |

|---|---|---|

| Acidic | Labile/Unstable | Rabeprazole Sulfide, Rabeprazole Sulfone |

| Basic | Stable to minor degradation | - |

| Neutral | Stable to minor degradation | - |

Oxidative Degradation Mechanisms

Oxidative conditions also lead to significant degradation of rabeprazole sodium. The molecule is susceptible to oxidation, resulting in the formation of specific degradation products. The primary product of oxidative stress is rabeprazole sulfone, which is formed by the oxidation of the sulfoxide (B87167) group in the rabeprazole molecule. Another identified impurity under oxidative stress is the N-oxide of 2-((4-(3-methoxypropoxy)-3-methylpyridine-2-yl)methyl)thio)-1H-benzo[d]imidazole.

Photolytic and Thermal Degradation Pathways

The stability of this compound under photolytic and thermal stress has yielded varied results across different studies. Some studies report the compound to be stable under thermal and photolytic conditions, while others have observed degradation. For instance, one study found it to be labile under photo and thermal conditions, whereas another indicated stability under these same conditions. This suggests that the specific experimental conditions, such as the intensity of light and the level of heat, play a crucial role in its degradation. When degradation does occur under thermal stress, it is often considerable.

Identification and Characterization of Degradation Products and Impurities

The identification and characterization of degradation products and process-related impurities are crucial for controlling the quality of rabeprazole sodium.

Structural Elucidation of Major and Minor Degradants

Several degradation products of rabeprazole sodium have been identified and characterized using advanced analytical techniques such as LC-MS/MS, NMR, and IR spectroscopy. Under acidic and oxidative stress, five major degradation products have been identified. The structures of these degradants are elucidated to understand the degradation pathways.

Key identified degradation products include:

Rabeprazole Sulfide: A major degradation product formed under acidic conditions.

Rabeprazole Sulfone: Formed under both acidic and oxidative stress.

N-oxide of 2-((4-(3-methoxypropoxy)-3-methylpyridine-2-yl)methyl)thio)-1H-benzo[d]imidazole: An impurity formed under oxidative conditions.

| Degradation Product | Formation Condition |

|---|---|

| Rabeprazole Sulfide | Acidic Hydrolysis |

| Rabeprazole Sulfone | Acidic Hydrolysis, Oxidation |

| N-oxide of 2-((4-(3-methoxypropoxy)-3-methylpyridine-2-yl)methyl)thio)-1H-benzo[d]imidazole | Oxidation |

Monitoring of Process-Related Impurities

Process-related impurities are substances that are formed during the synthesis of the drug substance. The control of these impurities is a critical aspect of quality control. Several process-related impurities of rabeprazole have been identified and characterized.

Identified process-related impurities include:

Sulfone Impurity: 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole sodium salt.

Dimer Impurity: 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1H-benzo[d]imidazole. imist.ma

Methylthio Variant: 2-({[3-methyl-4-(methylsulfanyl)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole.

The development of sensitive and specific analytical methods is essential for the detection and quantification of these impurities to ensure the quality and safety of rabeprazole sodium.

Chemical Stabilization Strategies for this compound

The inherent chemical instability of this compound, particularly its rapid degradation in acidic environments and susceptibility to oxidation and photodegradation, necessitates the implementation of robust stabilization strategies in its pharmaceutical formulations. drugs.comnih.gov This section delves into the key approaches employed to enhance the stability of this compound, focusing on the roles of pH modifiers, alkalizing agents, antioxidants, and photoprotective measures.

Role of pH Modifiers and Alkalizing Agents in Formulation Stability

The stability of rabeprazole sodium is critically dependent on pH. It undergoes rapid degradation in acidic media, a characteristic that poses a significant challenge for oral dosage forms that must transit the acidic environment of the stomach. mdpi.com Research indicates that the decomposition half-life of rabeprazole sodium is less than 10 minutes in aqueous solutions with a pH below 3.0. nih.gov Consequently, a primary stabilization strategy involves the incorporation of pH modifiers and alkalizing agents to create a micro-pH environment that is alkaline, thus preserving the integrity of the active pharmaceutical ingredient.

Various alkalizing agents are utilized in rabeprazole sodium formulations to neutralize acidity and maintain a pH conducive to its stability. Commonly used agents include magnesium oxide, sodium bicarbonate, and trisodium (B8492382) phosphate (B84403). pharmaceuticaljournal.netrjpbcs.com Studies have demonstrated that in the presence of acidic excipients like acrylic acid polymers, rabeprazole sodium degrades significantly, whereas in the presence of an alkalizer such as magnesium oxide (MgO), no significant changes in degradation kinetics were observed in the solid state. researchgate.net This underscores the crucial role of alkaline stabilizers in preventing drug degradation.

The selection of an appropriate alkalizing agent is based on its acid-neutralizing capacity and its ability to maintain a pH above 6.0. rjpbcs.com For instance, both trisodium phosphate and magnesium oxide have been identified as effective in their acid-neutralizing capacity. nih.gov The creation of an alkaline microenvironment is essential not only to protect rabeprazole from ambient acidity but also to prevent interaction with potentially acidic enteric coating materials used in delayed-release formulations.

Table 1: Effect of pH on the Stability of Rabeprazole Sodium

| pH Condition | Remaining Percentage of Rabeprazole Sodium | Observations |

|---|---|---|

| pH < 3.0 (aqueous solution) | < 50% after 10 minutes | Extremely unstable with a decomposition half-life of less than 10 minutes. nih.gov |

| pH 1.2 to 6.0 | 30% to 60% | Very unstable and significant degradation observed. mdpi.com |

| pH > 8.0 | Transparent and stable | Rabeprazole sodium remains stable in alkaline conditions. mdpi.com |

Antioxidant and Photoprotective Approaches

In addition to its acid lability, rabeprazole sodium is susceptible to degradation by oxidation and light. nih.gov Therefore, comprehensive stabilization strategies often incorporate antioxidants and photoprotective measures to mitigate these degradation pathways.

The inclusion of antioxidants in the core of the formulation can significantly enhance the stability of rabeprazole. Lipophilic antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) have been effectively used. nih.gov Patent literature suggests that the concentration of these antioxidants can range from approximately 0.02% to 0.2% by weight of the total core weight to achieve the desired stabilizing effect. These antioxidants function by inhibiting the oxidative degradation of the rabeprazole molecule.

Photodegradation is another critical factor affecting the stability of rabeprazole sodium. Studies have shown that when exposed to UVC radiation, rabeprazole in a methanol (B129727) solution undergoes degradation following zero-order kinetics. nih.gov The main degradation products identified under such conditions include benzimidazolone and benzimidazole (B57391). nih.gov However, the physical form of the drug product plays a significant role in its photostability. While a solution may degrade rapidly, powdered commercial tablets exhibit a slower degradation rate, and intact tablets have been shown to be stable for up to 50 days of exposure to the same light source. nih.gov This suggests that the formulation's excipients and physical structure, such as coatings, provide a degree of photoprotection. To further enhance photostability, formulations may incorporate UV absorbers or be packaged in light-resistant materials. The use of an opaque coating on tablets or capsules is a common and effective photoprotective approach.

Table 2: Photodegradation Kinetics of Rabeprazole Sodium

| Condition | Degradation Kinetics | Key Findings |

|---|---|---|

| Methanol Solution (exposed to UVC-254 nm) | Zero-order | Formation of benzimidazolone and benzimidazole as primary degradation products. nih.gov |

| Powdered Commercial Tablets (exposed to UVC irradiation) | Slower than in solution | Excipients and solid-state nature offer some protection against photodegradation. nih.gov |

| Intact Commercial Tablets (exposed to UVC irradiation) | Stable after 50 days | The complete formulation, including coatings, provides significant photoprotection. nih.gov |

Advanced Pharmaceutical Formulation Research

Strategies for Enhancing Stability and Controlled Release

The primary goal in formulating rabeprazole (B1678785) sodium is to ensure it bypasses the acidic milieu of the stomach and reaches the more alkaline environment of the small intestine for absorption. This has led to the development of various stability-enhancing and release-controlling strategies.

Development of Enteric-Coated and Delayed-Release Systems for pH Protection

Rabeprazole sodium is highly susceptible to degradation in acidic conditions, with a decomposition half-life of less than 10 minutes in aqueous solutions with a pH below 3.0. researchgate.net Consequently, the most common approach to protect the drug is through enteric-coated, delayed-release formulations. researchgate.netnih.govnih.gov These systems are designed to remain intact in the stomach and only dissolve once they reach the higher pH of the small intestine.

The core of the tablet or pellet containing rabeprazole sodium is often formulated with alkaline compounds to maintain a stable microenvironment for the drug. rjptonline.org A separating layer, or seal coat, is typically applied over the drug-containing core. rjptonline.orgsemanticscholar.org This layer is crucial as it prevents direct contact between the acidic enteric polymer and the acid-labile drug, which could otherwise lead to degradation and impurity generation. semanticscholar.org

The final layer is the enteric coating itself, which is resistant to the low pH of gastric fluid. semanticscholar.org Polymers such as hypromellose phthalate (HPMCP) are commonly used for this purpose. hubspotusercontent-na1.net Research has shown that HPMCP-based coatings provide effective enteric protection for rabeprazole sodium tablets. hubspotusercontent-na1.net The design of these multiparticulates, such as polymer-coated microparticles, offers advantages over single-unit tablets. They empty from the stomach into the intestine more rapidly and consistently, providing better protection against gastric acid and reducing the risk of complete dose failure if the coating is compromised. semanticscholar.org

| Component | Function | Commonly Used Materials |

| Core | Contains the active drug (Rabeprazole Sodium) and stabilizing agents. | Rabeprazole Sodium, alkaline excipients (e.g., magnesium oxide). |

| Seal Coat | Separates the drug layer from the acidic enteric coating. rjptonline.orgsemanticscholar.org | Non-functional polymers like hydroxypropyl methylcellulose (HPMC). |

| Enteric Coat | Resists dissolution in the acidic stomach environment. semanticscholar.org | pH-sensitive polymers like Hypromellose Phthalate (HPMCP), acrylic polymers. semanticscholar.orghubspotusercontent-na1.net |

Design and Optimization of Immediate-Release Formulations with Gastric Stability

While delayed-release formulations are effective, they have a slower onset of action, with a Tmax typically around 3.5–4.5 hours, which may not be ideal for patients requiring immediate relief from symptoms of gastroesophageal reflux disease (GERD). researchgate.net This has driven research into immediate-release (IR) formulations that can also ensure the stability of rabeprazole in the stomach. nih.govnih.gov

A key strategy in developing a stable IR tablet is the incorporation of a buffering agent, such as sodium bicarbonate. nih.govnih.gov One innovative approach involves a dry-coated tablet, where an inner core of rabeprazole sodium is surrounded by an outer layer of sodium bicarbonate. researchgate.netnih.govnih.gov When this tablet reaches the stomach, the outer layer rapidly dissolves and neutralizes the surrounding gastric acid, creating a temporary alkaline microenvironment that protects the rabeprazole sodium from degradation as it is released and absorbed. nih.gov

Studies utilizing the Quality by Design (QbD) approach have successfully optimized such IR dry-coated tablets. nih.govnih.gov These formulations have demonstrated stability for approximately 12 months and achieve a high dissolution rate, with over 90% of the drug released within 30 minutes. nih.govnih.gov In vivo studies in beagle dogs confirmed the rapid absorption of these IR tablets, showing a Tmax of 0.5 hours, which is up to seven times faster than conventional delayed-release tablets, while maintaining bioequivalence. nih.gov

Novel Drug Delivery Systems for Targeted and Sustained Release

Beyond conventional formulations, researchers are exploring novel drug delivery systems to further refine the therapeutic profile of rabeprazole sodium monohydrate. These systems aim to provide more precise control over the timing and location of drug release.

Pulsatile Drug Delivery Systems for Chronotherapeutic Applications

Pulsatile drug delivery systems (PDDS) are time-controlled systems designed to release a drug after a predetermined lag time. japsonline.comjapsonline.comresearchgate.net This approach is particularly relevant for conditions that follow a circadian rhythm, such as the nocturnal hyperacidity associated with peptic ulcers. researchgate.net A pulsatile system for rabeprazole can be designed to be taken at bedtime, with the drug release timed to coincide with the rise in gastric acid secretion during the night. researchgate.netsemanticscholar.org

These formulations typically consist of a core tablet containing rabeprazole sodium and a superdisintegrant, which is then compression-coated with an erodible outer layer. japsonline.comjapsonline.com This outer layer, often composed of polymers like HPMC K4M, ethyl cellulose, and xanthan gum, erodes at a controlled rate, creating the desired lag time before the core tablet is exposed and rapidly releases the drug. japsonline.comjapsonline.comresearchgate.net Research has demonstrated the successful development of such tablets, with one formulation achieving a cumulative drug release of 99.97% in 195 minutes following the lag phase. japsonline.com

Gastric Retention Systems (e.g., Floating Microspheres, Raft-Forming Formulations)

Gastric retention systems are designed to prolong the residence time of the dosage form in the stomach, which can enhance the bioavailability of drugs absorbed in the upper gastrointestinal tract. semanticscholar.orgwisdomlib.org For rabeprazole, this prolonged gastric residence allows for a continuous release of the drug at its site of action.

Floating microspheres are a prominent example of a gastro-retentive drug delivery system (GRDDS). researchgate.netphytopharmajournal.com These are low-density systems that have sufficient buoyancy to float over the gastric contents, thereby avoiding premature emptying into the intestine. researchgate.netphytopharmajournal.com Microspheres of rabeprazole sodium have been prepared using a solvent evaporation technique with polymers like Hydroxypropyl methylcellulose (HPMC) and ethyl cellulose. semanticscholar.orgwisdomlib.orgijbpr.com These formulations have shown excellent floatability and prolonged drug release. ijbpr.com The objective is to achieve a more sustained therapeutic effect, reduce fluctuations in plasma drug concentration, and potentially improve bioavailability. semanticscholar.orgwisdomlib.orgphytopharmajournal.com

| Parameter | Finding | Significance |

| Preparation Method | Solvent evaporation technique. semanticscholar.orgwisdomlib.org | A common and effective method for producing microspheres. |

| Polymers Used | HPMC, Ethyl Cellulose, Chitosan. semanticscholar.orgijbpr.com | These polymers control the release rate and buoyancy of the microspheres. |

| In Vitro Performance | Good incorporation efficiency, buoyancy, and prolonged drug release. ijbpr.com | Demonstrates the potential for extended gastric residence and sustained action. |

Raft-forming formulations represent another gastro-retentive strategy. These systems typically contain a gel-forming agent (like alginates) and a bicarbonate source. phytopharmajournal.com Upon contact with gastric acid, the bicarbonate is converted to carbon dioxide gas, which gets entrapped within the gel matrix, causing it to swell and form a low-density, viscous raft that floats on top of the stomach contents. phytopharmajournal.com This raft acts as a physical barrier and can also serve as a reservoir for the sustained release of a drug like rabeprazole sodium.

Hydrogel-Based Delivery Platforms

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. nih.gov Their tunable properties make them attractive platforms for controlled drug delivery. nih.gov For rabeprazole sodium, hydrogel-based systems are being investigated to achieve controlled and sustained release.

One approach involves formulating hydrogel beads using polymers like sodium alginate through an ionotropic gelation technique. ijpsr.com These beads can then be coated with a pH-sensitive polymer, such as Eudragit S100, to create a colon-targeted drug delivery system, which could be beneficial for specific therapeutic aims. ijpsr.com Studies on such systems have shown that drug entrapment efficiency can range from 67.45% to 82.89%, with the polymer concentration influencing particle size and release rates. ijpsr.com

Another advanced strategy is the development of superporous hydrogels. These systems can swell rapidly to a large size in the stomach, which prevents their passage through the pylorus, thereby increasing gastric residence time. researchgate.net This rapid swelling, combined with the hydrogel's ability to protect the drug and control its release, can potentially improve the bioavailability of rabeprazole sodium. researchgate.net Furthermore, pH-responsive hydrogels have been developed by grafting acrylic acid onto carboxymethyl arabinoxylan. researchgate.net These copolymers exhibit swelling that is dependent on pH, leading to controlled drug release primarily at the higher pH of the intestine, which is ideal for rabeprazole. researchgate.net

Drug-Excipient Compatibility and Interaction Studies in Formulation Development

The successful formulation of a stable and effective dosage form for this compound hinges on a thorough understanding of its interactions with various pharmaceutical excipients. Given the inherent instability of Rabeprazole in acidic and neutral environments, meticulous drug-excipient compatibility studies are paramount to prevent degradation and ensure product quality. nih.govnih.gov

The compatibility of this compound with a range of commonly used pharmaceutical excipients is a critical consideration in pre-formulation studies. nih.gov Analytical techniques such as Differential Scanning Calorimetry (DSC), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR) are instrumental in detecting and characterizing potential interactions. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC): DSC is employed to assess the physical compatibility of the drug with excipients by monitoring changes in thermal events. The DSC thermogram of pure this compound exhibits a characteristic endothermic peak. google.com Alterations in the position or appearance of this peak in the presence of an excipient can indicate a potential interaction. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the chemical stability of this compound in the presence of excipients. nih.govnih.gov By analyzing mixtures stored under accelerated stability conditions (e.g., 40°C / 75% RH), the percentage of drug degradation and the formation of impurities can be accurately determined. nih.govrjnmsreview.com A significant increase in degradation products signals an incompatibility. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is utilized to investigate potential chemical interactions at the molecular level. The FTIR spectrum of pure this compound displays characteristic peaks corresponding to its functional groups. researchgate.netresearchgate.net The absence of significant shifts or the disappearance of these peaks in the spectra of drug-excipient mixtures suggests the absence of chemical interactions. researchgate.net

Research findings have identified both compatible and incompatible excipients for this compound formulations. Alkaline and neutral excipients generally exhibit good compatibility, while acidic excipients can lead to significant degradation. researchgate.net For instance, studies have shown that rabeprazole is more compatible with neutral and alkaline excipients like Hydroxypropyl Methylcellulose (HPMC) 4000 and Magnesium Oxide, but is incompatible with excipients that have acidic functional groups, such as carbomer 934. researchgate.net The primary degradation product often observed is thioether-rabeprazole. nih.govewha.ac.kr

Below is a data table summarizing the compatibility of this compound with various excipients based on research findings.

| Excipient Category | Excipient Name | Analytical Method | Observation | Compatibility |

| Diluents | Mannitol | DSC, HPLC | No significant changes in thermal events or impurity profile. nih.gov | Compatible |

| Lactose | DSC, HPLC | No significant changes in thermal events or impurity profile. nih.gov | Compatible | |

| Dicalcium phosphate (B84403) dihydrate | DSC, HPLC | Alterations in thermal events and increased impurity levels. nih.gov | Incompatible | |

| Microcrystalline cellulose | DSC, HPLC | No significant changes in thermal events or impurity profile. nih.gov | Compatible | |

| Binders | Povidone K | DSC, HPLC | No significant changes in thermal events or impurity profile. nih.gov | Compatible |

| Hydroxypropyl methylcellulose | DSC, HPLC | No significant changes in thermal events or impurity profile. nih.gov | Compatible | |

| Hydroxypropyl cellulose | DSC, HPLC | No significant changes in thermal events or impurity profile. nih.gov | Compatible | |

| Disintegrants | Sodium starch glycolate | DSC, HPLC | No significant changes in thermal events or impurity profile. nih.gov | Compatible |

| Crospovidone | DSC, HPLC | No significant changes in thermal events or impurity profile. nih.gov | Compatible | |

| Sodium croscarmellose | DSC, HPLC | No significant changes in thermal events or impurity profile. nih.gov | Compatible | |

| Lubricants | Sodium stearyl fumarate | DSC, HPLC | No significant changes in thermal events or impurity profile. nih.gov | Compatible |

| Magnesium stearate | DSC, HPLC | No significant changes in thermal events or impurity profile. nih.gov | Compatible | |

| Alkalizing Agents | Precipitated calcium carbonate | DSC, HPLC | No significant changes in thermal events or impurity profile. nih.gov | Compatible |

| Calcium hydroxide | DSC, HPLC | No significant changes in thermal events or impurity profile. nih.gov | Compatible | |

| Sodium hydroxide | DSC, HPLC | No significant changes in thermal events or impurity profile. nih.gov | Compatible | |

| Polymers | Carbomer 934 | HPLC, FTIR | Significant degradation of rabeprazole and formation of thioether rabeprazole. researchgate.net | Incompatible |

The Quality by Design (QbD) framework is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.govwjpmr.com The application of QbD principles is particularly valuable in the formulation of sensitive compounds like this compound to ensure consistent product quality. nih.govresearchgate.net

The QbD process for this compound formulation typically involves the following key steps:

Defining the Quality Target Product Profile (QTPP): The QTPP is a prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy. nih.gov For a this compound formulation, the QTPP would include aspects such as the route of administration, dosage form, strength, and stability. nih.gov

Identifying Critical Quality Attributes (CQAs): CQAs are physical, chemical, biological, or microbiological attributes or characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.gov For this compound tablets, CQAs could include assay, content uniformity, dissolution, and levels of degradation products. nih.gov

Risk Assessment to Identify Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): A risk assessment, often utilizing tools like Preliminary Hazard Analysis (PHA) and Failure Mode Effect Analysis (FMEA), is conducted to identify material attributes and process parameters that have the potential to impact the CQAs. nih.gov CMAs are the physical, chemical, biological or microbiological properties of an input material that should be within an appropriate limit, range, or distribution to ensure the desired quality of the output material. CPPs are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. nih.gov

Design of Experiments (DoE): DoE is a structured, organized method for determining the relationship between factors affecting a process and the output of that process. nih.gov In the context of this compound formulation, DoE can be used to study the effects of CMAs and CPPs on the CQAs and to establish a design space. nih.gov

The following table outlines the application of QbD principles in the development of an immediate-release this compound tablet.

| QbD Element | Description | Examples for this compound Formulation |

| Quality Target Product Profile (QTPP) nih.gov | A summary of the desired product characteristics. | Dosage Form: Immediate-release tabletStrength: 20 mg Rabeprazole SodiumRoute of Administration: OralStability: Stable for at least 12 months. nih.govgoogle.com |

| Critical Quality Attributes (CQAs) nih.gov | Product attributes that must be controlled to ensure the desired quality. | Assay: 90.0% - 110.0% of the labeled amountContent Uniformity: Meets USP requirementsDissolution: ≥ 90% drug release in 30 minutesTotal Impurities: Not more than 3.5%. researchgate.net |

| Critical Material Attributes (CMAs) nih.govresearchgate.net | Material properties that can impact CQAs. | This compound: Particle size, moisture contentBinder (e.g., Copovidone): Viscosity, particle sizeDisintegrant (e.g., Crospovidone): Particle size, swelling index |

| Critical Process Parameters (CPPs) nih.govresearchgate.net | Process variables that can impact CQAs. | Blending: Blending time, blender speedCompression: Compression force, turret speedDrying (if applicable): Inlet air temperature, drying time |

| Control Strategy qbdworks.com | A planned set of controls, derived from product and process understanding, that ensures process performance and product quality. | Control of CMAs of incoming materials, in-process controls for CPPs (e.g., monitoring blend uniformity, tablet hardness), and final product testing against specifications. |

Pre Clinical Pharmacological and Metabolic Research

In Vitro Pharmacological Investigations

In vitro studies are crucial for elucidating the direct effects of a compound on cells and isolated enzyme systems, free from the complexities of a whole organism. For rabeprazole (B1678785), these investigations confirmed its mechanism as a proton pump inhibitor.

While much of the foundational work on proton pump inhibitors (PPIs) has utilized isolated enzyme systems, cell-based assays and isolated gastric gland models provide a clearer understanding of activity in a cellular context. Studies using isolated rabbit gastric vesicles, which serve as a model for parietal cell function, have demonstrated the potent inhibitory effect of rabeprazole. In these systems, rabeprazole was found to be approximately three times more potent in inhibiting acid secretion than omeprazole (B731) nih.gov. This enhanced potency is a key characteristic observed in early-phase in vitro testing.

Rabeprazole sodium monohydrate functions by irreversibly inhibiting the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion nih.gov. It is a prodrug that requires activation in an acidic environment nih.gov. In the acidic secretory canaliculus of the gastric parietal cell, rabeprazole is protonated and converted to its active form, a reactive sulfenamide (B3320178) intermediate nih.gov. This active form then rapidly forms covalent, disulfide bonds with cysteine residues on the H+/K+-ATPase enzyme, inactivating the pump nih.govhres.ca.

Kinetic studies in isolated systems highlight the speed and potency of rabeprazole compared to other PPIs. In an isolated hog gastric vesicle model, rabeprazole achieved near-maximal inhibition of the proton pump within five minutes of exposure. In contrast, omeprazole and lansoprazole (B1674482) required 30 minutes to reach the same level of inhibition, while pantoprazole (B1678409) only inhibited 50% of the pump's activity after 50 minutes hres.ca. The rapid activation of rabeprazole is attributed to its higher pKa, which facilitates a faster conversion to the active sulfenamide form hres.ca. In vitro, rabeprazole is chemically activated at a pH of 1.2 with a half-life of 78 seconds nih.gov.

| Compound | Time to Near-Maximal Inhibition | Notes |

|---|---|---|

| Rabeprazole | 5 minutes | Demonstrates the most rapid onset of action in this model. |

| Lansoprazole | 30 minutes | Slower onset compared to rabeprazole. |

| Omeprazole | 30 minutes | Similar onset to lansoprazole. |

| Pantoprazole | >50 minutes | Achieved only 50% inhibition by the end of the 50-minute test. |

Animal Model Studies for Pharmacodynamic Characterization

Studies in animal models have consistently demonstrated rabeprazole's potent and dose-dependent inhibition of gastric acid secretion. In conscious dogs equipped with indwelling gastric fistulas, the duration of the antisecretory action of rabeprazole was evaluated following stimulation with histamine (B1213489) or pentagastrin (B549294) sandoz.com. These studies are critical for establishing the duration and potency of the drug's effect in vivo. Furthermore, specific rat and dog models have been established to control for gastric acid secretion, using rabeprazole to induce an inhibitory state, thereby allowing for the study of other compounds' acid stability and bioavailability nih.gov. Animal studies have confirmed that rabeprazole is a more potent inhibitor of both H+,K+-ATPase and acid secretion than omeprazole nih.gov.

Rabeprazole has demonstrated significant anti-ulcer effects across a variety of validated pre-clinical models in rats. Its efficacy has been proven in ulcers induced by chemical means, stress, and surgical procedures. The compound was effective in preventing lesions in HCl-ethanol-induced ulcers, water-immersion and cold-restraint stress-induced ulcers, cysteamine-induced duodenal ulcers, acetic acid-induced ulcers, and Shay ulcers hres.casandoz.com. The median effective dose (ED50) required to produce a protective effect varies depending on the specific ulcer model, reflecting the different pathological mechanisms involved sandoz.com. For instance, the potency was similar across most models except in the severe ulcer model induced with hydrochloric acid and ethanol (B145695), which required a higher dose sandoz.com. Additionally, in a rat model of reflux oesophagitis following total gastrectomy, rabeprazole treatment significantly reduced macroscopic and microscopic ulcer scores, suggesting efficacy against bile reflux-induced damage nih.govresearchgate.net.

| Ulcerogenesis Model | Species | ED50 (mg/kg) |

|---|---|---|

| HCl-ethanol-induced | Rat | ca. 17 |

| Water-immersion restraint stress-induced | Rat | ca. 3.9 |

| Cold-restraint stress-induced | Rat | ca. 3.5 |

Investigating the pharmacological effects of drugs in juvenile animals is critical for assessing safety in pediatric populations, as developing organ systems may respond differently than mature ones. A 90-day oral toxicity study of rabeprazole was conducted in neonatal beagle dogs, with administration beginning at 7 days of age fda.gov. The study revealed dose-related physiological and histopathological changes in the stomach. Key findings included increased serum gastrin levels, elevated stomach weight, and a thickening of the gastric mucosa. Histopathological examination showed degeneration and necrosis of parietal cells, along with mucosal hypertrophy and hyperplasia in the fundus of the stomach. These changes were reversible. The No-Observed-Adverse-Effect Level (NOAEL) in this 90-day study in neonatal dogs was determined to be 3 mg/kg fda.gov.

Metabolic Pathways and Cytochrome P450 System Interactions (In Vitro and Animal Models)

Characterization of Non-Enzymatic vs. Enzymatic Metabolism

This compound undergoes extensive metabolism through both non-enzymatic and enzymatic pathways. mdpi.com A significant portion of its clearance is attributed to a non-enzymatic reduction to form rabeprazole-thioether. clinpgx.orgresearchgate.netnih.gov This non-enzymatic pathway is a primary route of metabolism, distinguishing rabeprazole from other proton pump inhibitors (PPIs) that rely more heavily on enzymatic processes. nih.govnih.gov

In vitro studies using human liver microsomes have demonstrated that rabeprazole's stability is influenced by incubation time, leading to the formation of rabeprazole-thioether through both non-enzymatic degradation and enzymatic metabolism. nih.gov The extent of both degradation pathways can be influenced by experimental conditions, such as the type of buffer used. nih.gov For instance, the net enzymatic metabolism was found to be approximately 9.20% in a phosphate (B84403) buffer system, while it was significantly lower, at 2.27%, in a Tris buffer system. nih.gov

While the non-enzymatic pathway is substantial, enzymatic processes, primarily mediated by the cytochrome P450 (CYP) system in the liver, also play a role. mdpi.comnih.gov The enzymatic routes lead to the formation of demethylated and sulfone metabolites. mdpi.com The dual metabolic routes, with a prominent non-enzymatic component, contribute to more consistent pharmacokinetics for rabeprazole across diverse patient populations. nih.gov

| Metabolic Pathway | Key Process | Primary Metabolite | Significance | References |

|---|---|---|---|---|

| Non-Enzymatic | Reduction | Rabeprazole-thioether | Major clearance route, less dependent on genetic polymorphisms. | clinpgx.orgresearchgate.netnih.govnih.govnih.gov |

| Enzymatic | Oxidation (Demethylation and Sulfoxidation) | Desmethyl-rabeprazole and Rabeprazole-sulfone | Mediated by CYP450 enzymes, contributes to overall metabolism. | mdpi.comnih.gov |

Differential Dependence on CYP2C19 and CYP3A4 Isoenzymes

While rabeprazole's metabolism is less dependent on the cytochrome P450 system compared to other PPIs, the isoenzymes CYP2C19 and CYP3A4 are involved in its enzymatic clearance. clinpgx.orgnih.gov CYP2C19 is primarily responsible for the demethylation of rabeprazole, while CYP3A4 catalyzes its conversion to rabeprazole sulfone. mdpi.comclinpgx.org

In vitro studies have shown that while CYP2C19 and CYP3A4 are involved, their role is less critical for rabeprazole's clearance. scispace.com For instance, the formation of desmethylrabeprazole-thioether from rabeprazole-thioether is catalyzed by CYP2C19 and CYP2D6. nih.gov Conversely, the re-oxidation of rabeprazole-thioether back to rabeprazole is primarily and stereoselectively mediated by CYP3A4, with a preference for forming (R)-rabeprazole. nih.govresearchgate.net

The intrinsic clearance for the oxidation of (R)-rabeprazole by CYP3A4 is reported to be 3.5-fold higher than that for the (S)-enantiomer. nih.gov This stereoselective metabolism by CYP3A4 contributes to the differential disposition of rabeprazole enantiomers. nih.gov Despite these enzymatic contributions, the dominant non-enzymatic pathway makes rabeprazole's pharmacokinetics less susceptible to variations in CYP2C19 activity. nih.gov

| CYP Isoenzyme | Metabolic Reaction | Metabolite(s) | Relative Contribution | References |

|---|---|---|---|---|

| CYP2C19 | Demethylation | Desmethyl-rabeprazole | Minor, less influential than for other PPIs. | mdpi.comclinpgx.orgnih.gov |

| CYP3A4 | Sulfoxidation, Re-oxidation of thioether | Rabeprazole-sulfone, (R)-rabeprazole | Minor, involved in specific metabolic steps. | mdpi.comclinpgx.orgnih.govresearchgate.net |

Mechanistic Investigation of Drug-Drug Interactions (e.g., with Linagliptin, Cyclosporin (B1163), Warfarin)

Linagliptin: In vitro and in silico studies have explored the potential for drug-drug interactions between rabeprazole sodium and the antidiabetic drug linagliptin. jebas.org These investigations have utilized techniques such as thermal analysis, scanning electron microscopy, and synchronous fluorescence to predict potential interactions. jebas.org Thermodynamic studies evaluating the interaction of linagliptin, rabeprazole, and their formed complex with bovine serum albumin (BSA) suggest that a static quenching mechanism occurs. nih.govnih.gov The binding constant of the formed complex was found to be lower, which may indicate a shorter half-life and a faster elimination rate. nih.gov

Cyclosporin: The co-administration of rabeprazole with cyclosporin, a calcineurin inhibitor, has been investigated. It is suggested that the metabolism of rabeprazole can be decreased when combined with cyclosporine. medindia.net In a retrospective study involving Japanese patients with connective tissue diseases, it was observed that another PPI, lansoprazole, which is mainly metabolized by CYP3A4, significantly increased the blood concentrations of tacrolimus (B1663567) and cyclosporin A. nih.gov However, rabeprazole did not show the same effect, likely due to its primary non-enzymatic metabolism. nih.gov

Warfarin (B611796): The potential for a clinically significant interaction between rabeprazole and warfarin is generally considered low. sps.nhs.uksefap.org Warfarin is metabolized by several CYP isoenzymes, with the S-isomer being mainly metabolized by CYP2C9 and the R-isomer by CYP1A2, CYP3A4, and CYP2C19. sefap.org While some PPIs, like omeprazole, may inhibit CYP2C19 and potentially enhance the anticoagulant effect of warfarin, rabeprazole's lesser dependence on this enzyme minimizes this risk. sps.nhs.ukdrugs.com Although post-marketing reports have noted instances of increased INR with some PPIs, studies with rabeprazole have generally not found significant changes in warfarin plasma concentration or coagulation times. sps.nhs.uksefap.org Nevertheless, monitoring of INR is often recommended when these drugs are used concomitantly. drugs.comdrugs.com The serum concentration of warfarin can potentially be increased when combined with rabeprazole. drugbank.com

Toxicokinetic Analysis in Animal Models

Toxicokinetic studies in animal models, such as rats and dogs, have been conducted to understand the absorption, distribution, metabolism, and excretion of rabeprazole.

In a 13-week oral toxicity study in dogs, systemic exposure to rabeprazole sodium (as measured by AUClast and Cmax) was found to be greater in males than in females, suggesting a sex difference. nih.govresearcher.life The study also showed a dose-dependent increase in exposure on day 91 compared to day 1, with a delayed Tmax and no evidence of drug accumulation after repeated dosing. nih.govresearcher.life

Studies in neonatal rats have also been performed. In a toxicokinetic bridging study, neonatal rats were administered rabeprazole sodium from day 7 to 41 post-partum. fda.gov The analysis included both rabeprazole and its primary human plasma metabolite, rabeprazole-thioether. fda.gov The results indicated that the AUC values for the thioether metabolite exceeded that of the parent drug in most cases. fda.gov

A 13-week toxicokinetic study in rats following intravenous administration of (R)- and racemic rabeprazole sodium found that the parent drug and its metabolites did not accumulate. nih.gov However, desmethyl rabeprazole and rabeprazole thioether showed higher exposure and lower clearance after the last administration compared to the first. nih.gov The study also revealed that (R)-rabeprazole had a higher exposure and a slower elimination rate than (S)-rabeprazole in rats. nih.gov

| Animal Model | Study Duration | Key Toxicokinetic Findings | References |

|---|---|---|---|

| Dogs | 13 weeks | Sex differences in exposure (males > females); dose-dependent increase in exposure; no accumulation. | nih.govresearcher.life |

| Neonatal Rats | 35 days | AUC of thioether metabolite generally exceeded that of the parent compound. | fda.gov |

| Rats | 13 weeks (IV) | No accumulation of parent drug or metabolites; higher exposure of desmethyl and thioether metabolites over time; (R)-rabeprazole showed higher exposure and slower elimination than (S)-rabeprazole. | nih.gov |

Analytical Methodologies for Research and Quality Assurance

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of Rabeprazole (B1678785) sodium monohydrate, offering high resolution and sensitivity for separating, identifying, and quantifying the compound and its related substances.

The development of robust HPLC methods is essential for the accurate assay of Rabeprazole sodium monohydrate in both bulk drug and finished dosage forms, as well as for ensuring content uniformity. Several studies have established precise and reliable reversed-phase HPLC (RP-HPLC) methods for this purpose.

A common approach involves using a C8 or C18 column with a mobile phase consisting of a buffer and an organic modifier. For instance, one validated method for content uniformity utilizes a Lichrosphere RP-100 C8 column with an isocratic mobile phase of 0.1M sodium phosphate (B84403) buffer (pH 6.5) and acetonitrile in a 65:35 ratio. researchgate.netijapbjournal.com Detection is typically carried out using a UV detector at approximately 285 nm, which is near the maximum absorbance of Rabeprazole. ijapbjournal.com Method validation as per International Council for Harmonisation (ICH) guidelines confirms the linearity, precision, accuracy, and robustness of these methods. Linearity is often established over a wide concentration range, with correlation coefficients (r²) greater than 0.999, indicating a strong correlation between peak area and concentration. researchgate.netijapbjournal.com

For the assay of Rabeprazole in delayed-release tablets, another method employs an Inertsil ODS 3V column with a mobile phase of Ammonium Acetate buffer (pH 7.0) and acetonitrile (50:50) at a flow rate of 1 ml/min, with UV detection at 282 nm. researchgate.net The precision of these methods is demonstrated by low relative standard deviation (RSD) values, typically below 2%, for both repeatability and intermediate precision. core.ac.uk Accuracy is confirmed through recovery studies, with recovery values generally falling within the range of 98-102%. core.ac.uk

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Lichrosphere RP-100 C8 | Inertsil ODS 3V (250 x 4.6mm), 5µ |

| Mobile Phase | 0.1M Sodium Phosphate Buffer (pH 6.5) : Acetonitrile (65:35) | Ammonium Acetate buffer (pH 7.0) : Acetonitrile (50:50) |

| Flow Rate | Not Specified | 1.0 mL/min |

| Detection Wavelength | 285 nm | 282 nm |

| Linearity (r²) | 0.9999 | Not Specified |

Stability-indicating analytical methods are crucial for determining the shelf-life of a drug product and for identifying potential degradation products that may form under various environmental conditions. For Rabeprazole sodium, which is known to be unstable in acidic conditions, the development of such methods is of paramount importance. iajpr.com

These methods are designed to separate the active pharmaceutical ingredient (API) from its process-related impurities and degradation products. researchgate.net Forced degradation studies are performed by subjecting Rabeprazole sodium to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. iajpr.comresearchgate.net A validated stability-indicating RP-HPLC method can effectively separate Rabeprazole from its seven process-related impurities and various degradation products. researchgate.net

One such method utilizes a Waters Symmetry Shield RP18 column with a gradient elution system. iajpr.comresearchgate.net The mobile phase typically consists of a phosphate buffer and an organic solvent like acetonitrile. iajpr.comresearchgate.net The method's ability to separate the drug from its degradation products confirms its specificity. researchgate.net Significant degradation of Rabeprazole sodium has been observed under acid hydrolysis, base hydrolysis, oxidative, and thermal stress conditions. iajpr.comresearchgate.net The mass balance in these studies, typically between 97.3% and 101.3%, demonstrates the stability-indicating nature of the method, ensuring that all degradation products are accounted for. iajpr.comresearchgate.net

| Stress Condition | Observation |

|---|---|

| Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) | Significant degradation observed. iajpr.comresearchgate.net |

| Base Hydrolysis | Significant degradation observed. iajpr.comresearchgate.net |

| Oxidative (e.g., 1% Hydrogen Peroxide) | Significant degradation observed, with Impurity-4 being a major degradant. researchgate.net |

| Thermal Degradation | Significant degradation observed. iajpr.comresearchgate.net |

| Photolytic Degradation | Less degradation compared to other stress conditions. researchgate.net |

Rabeprazole is a chiral compound, existing as a racemic mixture of R-(+) and S-(-) enantiomers. nih.gov Since enantiomers can have different pharmacological and toxicological profiles, it is essential to have analytical methods to separate and quantify them. nih.gov Chiral HPLC is the technique of choice for determining the enantiomeric purity of Rabeprazole.

Several chiral stationary phases (CSPs) have been successfully employed for the enantioselective separation of Rabeprazole. One method utilizes a CHIRALPAK-AGP column, which is packed with α1-acid glycoprotein immobilized on silica gel. nih.gov The mobile phase for this separation is a mixture of acetonitrile and phosphate buffer (pH 6.0), with UV detection at 285 nm. nih.gov Another effective CSP is the immobilized cellulose-based Chiralpak IC column. nih.gov A mobile phase of hexane, ethanol (B145695), and ethylenediamine (30:70:0.05 v/v) in an isocratic mode on this column can achieve baseline separation with a resolution greater than 6.0. nih.gov

These chiral methods are validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). For the CHIRALPAK-AGP method, a linear relationship was found for the S-enantiomer in the range of 38.4-576 μg·L⁻¹, with an LOD of 0.2 ng. nih.gov The Chiralpak IC method demonstrated good linearity with an LOD of 0.01 μg/mL and an LOQ of 0.03 μg/mL for both enantiomers. nih.gov

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Chiral Stationary Phase | CHIRALPAK-AGP (α1-acid glycoprotein) | Chiralpak IC (immobilized cellulose-based) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.0) | Hexane : Ethanol : Ethylenediamine (30:70:0.05 v/v) |

| Detection Wavelength | 285 nm | Not specified |

| LOD | 0.2 ng (for S-enantiomer) | 0.01 μg/mL (for both enantiomers) |

| LOQ | 0.56 ng (for S-enantiomer) | 0.03 μg/mL (for both enantiomers) |

Spectroscopic and Thermal Characterization Techniques in Analytical Chemistry

Spectroscopic and thermal analysis techniques provide valuable information about the chemical structure, purity, and physical properties of this compound.

UV/Visible spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of Rabeprazole sodium. The method is based on the measurement of the absorbance of the drug solution at its wavelength of maximum absorbance (λmax). For Rabeprazole sodium, the λmax is typically observed around 283-292 nm, depending on the solvent used. scholarsresearchlibrary.com For instance, in 0.05N NaOH, the λmax is found at 292 nm. scholarsresearchlibrary.com

The method follows Beer's law over a specific concentration range, for example, 2-18 μg/ml in 0.05N NaOH, with a high correlation coefficient (r² > 0.999). scholarsresearchlibrary.com UV spectroscopy can also be employed to monitor the degradation of Rabeprazole sodium. Changes in the UV spectrum, such as a decrease in the absorbance at the λmax or the appearance of new peaks, can indicate the degradation of the drug.

| Parameter | Value |

|---|---|

| Solvent | 0.05N Sodium Hydroxide |

| λmax | 292 nm |

| Linearity Range | 2-18 μg/ml |

| Correlation Coefficient (r²) | 0.999 |

| Recovery | 99.8% to 100.2% |

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for the structural elucidation of molecules and for assessing the compatibility between a drug and the excipients used in its formulation. The principle of FT-IR for compatibility studies is that any significant interaction between the drug and an excipient will result in changes in the FT-IR spectrum of their physical mixture compared to the spectra of the individual components. researchgate.net These changes can include the appearance of new peaks, the disappearance of existing peaks, or a shift in the position of characteristic peaks.

In the case of Rabeprazole sodium, FT-IR studies are conducted by comparing the spectrum of the pure drug with the spectra of physical mixtures of the drug and various excipients. The absence of any significant changes in the characteristic peaks of Rabeprazole sodium in the mixture indicates that there is no chemical interaction and that the drug and excipient are compatible. researchgate.net

The FT-IR spectrum of Rabeprazole sodium exhibits characteristic peaks corresponding to its various functional groups. These peaks can be used for its structural confirmation.

| Wave Number (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~3388 | N-H Stretching |

| ~1274 | S=O Stretching |

| ~1083 | N-H Bending |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS) for Impurity Identification, Degradation Product Characterization, and Metabolite Profiling

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation of rabeprazole-related substances. This technique provides high sensitivity and specificity, enabling the identification and characterization of impurities, degradation products, and metabolites, which is critical for ensuring the quality and safety of the drug.

Forced degradation studies, conducted under various stress conditions as per International Council for Harmonisation (ICH) guidelines, are used to generate potential degradation products. rsc.org In one such study, rabeprazole was subjected to acid and neutral hydrolysis, oxidation, and photolytic stress, which resulted in the formation of ten previously unknown degradation products (R1–R10). rsc.org These were identified and characterized using LC-ESI-MS/MS experiments and accurate mass measurements. rsc.org The fragmentation patterns of the protonated molecular ions of rabeprazole and its degradation products were compared to propose formation mechanisms. rsc.org

Similarly, stress testing on formulated rabeprazole sodium tablets (at 40°C/75% relative humidity) revealed the formation of three unknown impurities. nih.gov High-resolution LC-MS, along with LC-NMR, was used to characterize two of these impurities that could not be isolated. The identified compounds were 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, 1H-benzo[d]imidazole-2-sulfonic acid, and 4-(3-methoxy propoxy)-3-methyl-2-pyridine carboxylic acid. nih.gov Further studies have identified specific process-related impurities and degradants, such as Impurity-4 (rabeprazole sulphone) under oxidative stress and Impurity-7 (rabeprazole thioether) under thermal stress. nih.govnih.gov

The following table summarizes key degradation products identified through mass spectrometry.

| Stress Condition | Identified Degradation Product/Impurity | Analytical Technique |

| Acid/Neutral Hydrolysis, Oxidation, Photolysis | 10 unknown degradation products (R1-R10) | LC-ESI-MS/MS |

| Thermal (40°C/75% RH) | 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | High-Resolution LC-MS, LC-NMR |

| Thermal (40°C/75% RH) | 1H-benzo[d]imidazole-2-sulfonic acid | High-Resolution LC-MS, LC-NMR |

| Thermal (40°C/75% RH) | 4-(3-methoxy propoxy)-3-methyl-2-pyridine carboxylic acid | High-Resolution LC-MS, LC-NMR |

| Oxidative Stress | Rabeprazole Sulphone (Imp-4) | LC-MS |

| Thermal Stress | Rabeprazole Thioether (Imp-7) | LC-MS |

MS is also crucial for metabolite profiling in biological matrices. A chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to simultaneously quantify rabeprazole enantiomers ((R)- and (S)-rabeprazole) and their metabolites in rat plasma. nih.gov This method identified and quantified rabeprazole sulfoxide (B87167), desmethyl rabeprazole enantiomers, and rabeprazole thioether, providing essential data for toxicokinetic studies. nih.gov The multiple reaction monitoring (MRM) transitions used for quantification highlight the specificity of the technique. nih.govnih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Rabeprazole | 360.1 / 360.3 | 242.1 |

| Rabeprazole Sulfoxide | 376.2 | 240.1 |

| Desmethyl Rabeprazole | 346.2 | 228.2 |

| Rabeprazole Thioether | 344.2 | - |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Formulation and Stability Studies

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the physicochemical properties of this compound, particularly during formulation development and stability assessment. nih.gov These methods provide insights into polymorphism, compatibility with excipients, and thermal stability. nih.govresearchgate.net

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and glass transitions. This is particularly useful for studying the polymorphic forms of rabeprazole sodium. For instance, the amorphous form exhibits endothermic peaks around 66.46°C, 107.14°C, and 147.63°C, followed by an exothermic peak at 221.08°C, indicating decomposition. rasayanjournal.co.in In contrast, crystalline forms show distinct thermal profiles; Form Y has an endo-exo pattern at 182.61°C and 215.57°C, while Form Z shows a similar pattern at 106.5°C and 228.8°C. rasayanjournal.co.in This data is critical for selecting a stable polymorphic form for formulation.

DSC is also a key tool for assessing drug-excipient compatibility. nih.gov By analyzing the thermal profiles of binary mixtures of rabeprazole sodium and various excipients, any significant shifts, appearance, or disappearance of peaks compared to the individual components can indicate a potential interaction. nih.gov This screening helps in selecting inert excipients to ensure the stability of the final dosage form. nih.gov

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition. Isothermal TGA studies on rabeprazole sodium at various temperatures (e.g., 120°C to 200°C) help in understanding its degradation kinetics under thermal stress. researchgate.net

The table below summarizes the characteristic DSC peaks for different forms of rabeprazole sodium.

| Rabeprazole Sodium Form | Key DSC Thermal Events (°C) |

| Amorphous | Endotherms at ~66.46, ~107.14, ~147.63; Exotherm at ~221.08 |

| Crystalline Form F | Endo-exo pattern at 128.93 and 237.67 |

| Crystalline Form Y | Endo-exo pattern at 182.61 and 215.57 |

| Crystalline Form Z | Endo-exo pattern at 106.5 and 228.8 |

Bioanalytical Method Development for Pre-Clinical Samples

The development and validation of robust bioanalytical methods are fundamental for the quantitative determination of rabeprazole and its metabolites in pre-clinical biological samples, such as rat or dog plasma. These methods are essential for conducting pharmacokinetic and toxicokinetic studies. nih.govresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique due to its high sensitivity, selectivity, and speed. japsonline.comjapsonline.comresearchgate.net

A typical method involves sample preparation, chromatographic separation, and detection. Sample preparation often utilizes liquid-liquid extraction (LLE) or protein precipitation to isolate the analyte from the complex plasma matrix. nih.govresearchgate.netjapsonline.com For instance, an LLE method might use a mixture of n-hexane and tert-Butyl methyl ether to extract rabeprazole from plasma. japsonline.comresearchgate.net

Chromatographic separation is typically achieved on a reverse-phase C18 column. japsonline.comscholarsresearchlibrary.com Isocratic or gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium acetate) is employed to separate rabeprazole from endogenous plasma components and its metabolites. nih.govjapsonline.com

Detection is performed using a mass spectrometer, often in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. nih.govjapsonline.comjapsonline.com This mode provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. japsonline.comnih.gov

Method validation is performed according to regulatory guidelines and assesses parameters such as specificity, selectivity, linearity, accuracy, precision, recovery, and stability. japsonline.comjapsonline.com A highly sensitive LC-MS/MS method for rabeprazole in human plasma was validated over a linear range of 0.1 ng/mL to 150 ng/mL. japsonline.comjapsonline.comresearchgate.net The intra- and inter-day precision was less than 10%, and accuracy was within ±10.00%. japsonline.comjapsonline.comresearchgate.net Stability is assessed under various conditions, including freeze-thaw cycles and short-term and long-term storage, to ensure the integrity of the analyte in the biological matrix. japsonline.comscholarsresearchlibrary.com

The following table summarizes key parameters from a validated bioanalytical LC-MS/MS method for rabeprazole.

| Validation Parameter | Result |

| Linearity Range | 0.1 ng/mL - 150 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10.0% |

| Inter-day Precision (%CV) | < 10.0% |

| Accuracy (%RE) | -3.33% to 10.00% |

| Mean Extraction Recovery | ~70% |

Computational Chemistry and Molecular Modeling Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses